2-Isopropyl-1H-imidazole sulphate is a chemical compound characterized by its unique imidazole ring structure, which is a five-membered heterocyclic compound containing two nitrogen atoms. The presence of the isopropyl group enhances its lipophilicity, while the sulphate moiety contributes to its solubility in polar solvents. This compound has garnered attention due to its potential applications in medicinal chemistry and biochemistry.
The chemical reactivity of 2-Isopropyl-1H-imidazole sulphate can be attributed to the imidazole ring, which can participate in various reactions:
These reactions are essential for developing new derivatives that may exhibit enhanced biological activities or different properties.
2-Isopropyl-1H-imidazole sulphate has been studied for its biological activities, particularly its antimicrobial properties. Compounds containing imidazole rings have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The imidazole scaffold is known for its ability to interact with biological targets through hydrogen bonding and coordination interactions, making it a valuable structure in drug design .
Several synthetic routes have been developed for the preparation of 2-Isopropyl-1H-imidazole sulphate:
The applications of 2-Isopropyl-1H-imidazole sulphate span various fields:
Interaction studies involving 2-Isopropyl-1H-imidazole sulphate focus on its binding affinity and mechanism of action with various biological targets. Research suggests that the imidazole ring plays a crucial role in mediating interactions with enzymes and receptors, influencing their activity through competitive inhibition or modulation . These studies are essential for understanding how this compound can be utilized therapeutically.
Several compounds share structural similarities with 2-Isopropyl-1H-imidazole sulphate. Here is a comparison highlighting their unique features:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1-Methylimidazole | Contains methyl group at position 1 | Known for its role in biological systems as a ligand |
2-Methylimidazole | Methyl group at position 2 | Exhibits antifungal properties |
4-Methylimidazole | Methyl group at position 4 | Involved in drug metabolism |
1H-Imidazol-1-ethanol | Ethanol substitution at position 1 | Used in pharmaceuticals as an intermediate |
1H-Imidazo[4,5-b]pyridine | Pyridine fused with imidazole | Exhibits unique pharmacological activities |
The uniqueness of 2-Isopropyl-1H-imidazole sulphate lies in its specific combination of the isopropyl group and the sulphate moiety, which influence both its solubility and biological activity compared to other imidazole derivatives.
2-Isopropyl-1H-imidazole sulphate is a sulfur-containing derivative of the imidazole heterocycle. Its IUPAC name, 2-(propan-2-yl)-1H-imidazole sulfate, reflects the substitution pattern: an isopropyl group at the second position of the imidazole ring and a sulfate group bonded via acid-base interaction. The molecular formula C₆H₁₂N₂O₄S corresponds to a molecular weight of 208.24 g/mol .
Property | Value |
---|---|
CAS Registry Number | 93840-68-7 |
Molecular Formula | C₆H₁₂N₂O₄S |
Molecular Weight | 208.24 g/mol |
IUPAC Name | 2-(propan-2-yl)-1H-imidazole sulfate |
Synonyms | 2-(1-Methylethyl)-1H-imidazole/sulfuric acid |
The sulfate group introduces polarity, enhancing solubility in aqueous media compared to non-sulfated imidazoles such as 2-methyl-1H-imidazole (PubChem CID 3022574) . Structural analogs like 2-isopropyl-1H-imidazole-1-propiononitrile (CID 21149508) further illustrate the versatility of imidazole functionalization .
Imidazole, first synthesized in 1858 via the Debus reaction (glyoxal, formaldehyde, and ammonia), laid the foundation for heterocyclic chemistry . Its derivatives gained prominence in the 20th century with discoveries like cimetidine, an H₂-receptor antagonist. Sulfated imidazoles emerged later, driven by efforts to improve pharmacokinetic properties. The sulfate group in 2-isopropyl-1H-imidazole sulphate likely originated from sulfation strategies used to enhance metabolic stability or receptor binding in drug design .
Early imidazole derivatives focused on alkyl and aryl substitutions, but the introduction of ionic groups like sulfates expanded applications in catalysis and bioactivity modulation. For example, imidazole sulfates are intermediates in synthesizing ionic liquids or coordinating metal ions in enzymatic mimics .
Sulfation profoundly alters physicochemical and biological behaviors. In 2-isopropyl-1H-imidazole sulphate, the sulfate group:
Sulfated imidazoles are explored in medicinal chemistry for their potential to mimic sulfated biomolecules (e.g., heparin) or act as enzyme inhibitors. The sulfate’s role in hydrogen bonding and electrostatic interactions makes it critical for targeting charged binding pockets .